
beta-Ala-Arg-Gly-Phe-Phe-Tyr-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DP 432 is a hexapeptide fragment from insulin.
Scientific Research Applications
Insulin-Like Activities
Research has demonstrated that beta-Ala-Arg-Gly-Phe-Phe-Tyr-NH2 exhibits insulin-like properties. In a study involving mice, the peptide was found to stimulate glucose incorporation into diaphragm glycogen and total lipid in adipose tissue when injected. Notably, it did not reduce plasma glucose or free fatty acid levels by itself but prevented the rise of plasma free fatty acids when administered alongside epinephrine. This indicates that the peptide may enhance insulin's effects on glucose metabolism while modulating lipolysis .
Table 1: Summary of Insulin-Like Effects
Activity | Observation |
---|---|
Glucose incorporation | Stimulated in diaphragm glycogen |
Lipid accumulation | Increased in adipose tissue |
Plasma glucose levels | No significant reduction |
Plasma free fatty acids | Prevented rise with epinephrine |
Modulation of Lipolysis
In vitro studies have shown that this compound can inhibit lipolysis stimulated by epinephrine or isoproterenol in mouse adipose tissue. When combined with insulin, it further exaggerated insulin's effects on glucose oxidation and lipolysis. This suggests that the peptide could be beneficial in managing conditions related to insulin resistance and obesity .
Potential Therapeutic Applications
The unique properties of this compound make it a candidate for therapeutic applications in metabolic disorders:
- Diabetes Management : Due to its insulin-potentiating action, this peptide could be explored as an adjunct therapy for diabetes, enhancing the efficacy of existing treatments.
- Obesity Treatment : By modulating lipid metabolism and reducing free fatty acid levels, it may help in weight management strategies.
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- A study published in Endocrinology highlighted its ability to stimulate glucose metabolism and inhibit lipolysis under various conditions, reinforcing its role as an insulin-mimetic agent .
- Another investigation focused on its structural modifications to enhance stability and potency, leading to the development of more effective analogs for therapeutic use .
Properties
CAS No. |
57851-61-3 |
---|---|
Molecular Formula |
C38H50N10O7 |
Molecular Weight |
758.9 g/mol |
IUPAC Name |
(2S)-N-[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-2-(3-aminopropanoylamino)-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C38H50N10O7/c39-18-17-32(50)45-28(12-7-19-43-38(41)42)35(53)44-23-33(51)46-30(21-24-8-3-1-4-9-24)36(54)48-31(22-25-10-5-2-6-11-25)37(55)47-29(34(40)52)20-26-13-15-27(49)16-14-26/h1-6,8-11,13-16,28-31,49H,7,12,17-23,39H2,(H2,40,52)(H,44,53)(H,45,50)(H,46,51)(H,47,55)(H,48,54)(H4,41,42,43)/t28-,29-,30-,31-/m0/s1 |
InChI Key |
KNZDISZOYWRMMC-ORYMTKCHSA-N |
SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CCN |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CCN |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CCN |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
XRGFFY |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DP 432; DP-432; DP432; beta-Alanyl-Arg-Gly-Phe-Phe-Tyr-NH2; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.